

# Characterization of Potassium Hexabromoplatinate ( $K_2PtBr_6$ ): Application Notes and Protocols

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## Compound of Interest

Compound Name: *Dipotassium hexabromoplatinate*

Cat. No.: *B093747*

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This document provides a comprehensive overview of analytical techniques for the characterization of potassium hexabromoplatinate ( $K_2PtBr_6$ ), a compound of interest in various chemical and pharmaceutical research fields. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to guide researchers in their analytical endeavors.

## Crystallographic Characterization: X-ray Diffraction (XRD)

X-ray Diffraction is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of  $K_2PtBr_6$ .

## Quantitative Data

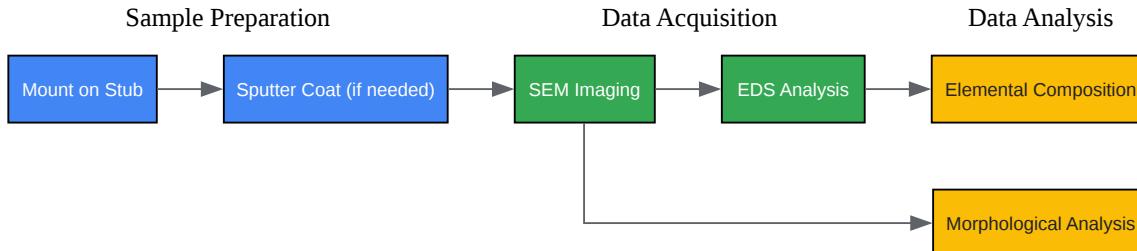
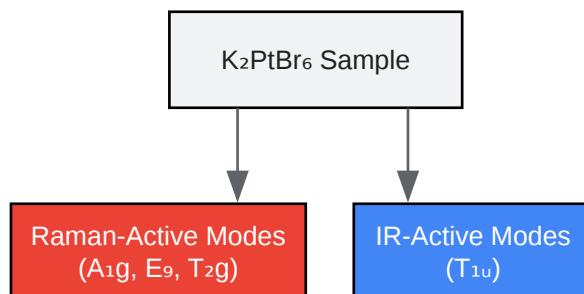
Parameter	Value	Reference
Crystal System	Cubic	<a href="#">[1]</a>
Space Group	Fm-3m (No. 225)	<a href="#">[1]</a>
Lattice Parameter (a)	10.37 Å	<a href="#">[1]</a>
Pt-Br Bond Length	2.46 - 2.48 Å	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
K-Br Bond Length	3.64 - 3.67 Å	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocol: Powder X-ray Diffraction (PXRD)

- Sample Preparation: Gently grind the  $K_2PtBr_6$  sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
- Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure a flat and even surface to minimize peak displacement.
- Instrument Setup:
  - X-ray Source: Cu K $\alpha$  ( $\lambda = 1.5406 \text{ \AA}$ ) is commonly used.
  - Voltage and Current: Set the X-ray generator to appropriate values (e.g., 40 kV and 40 mA).
  - Scan Range ( $2\theta$ ): A typical scan range is  $10^\circ$  to  $90^\circ$ .
  - Step Size and Scan Speed: Use a step size of  $0.02^\circ$  and a suitable scan speed to obtain good resolution and signal-to-noise ratio.
- Data Acquisition: Initiate the XRD scan and collect the diffraction pattern.
- Data Analysis:
  - Identify the peak positions ( $2\theta$  values) and intensities.
  - Compare the experimental diffraction pattern with a reference pattern from a crystallographic database (e.g., ICDD) to confirm the phase purity.

- Perform Rietveld refinement to determine the precise lattice parameters.

## Experimental Workflow: XRD Analysis



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## References

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